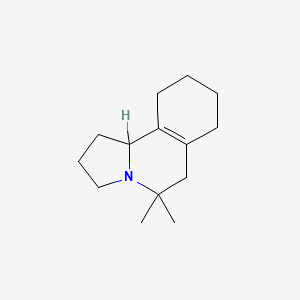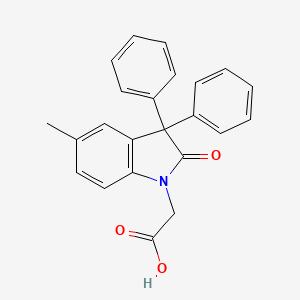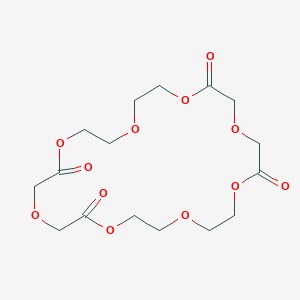
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone is a macrocyclic compound with the molecular formula C16H32O8. It is known for its unique structure, which includes multiple ether linkages and carbonyl groups. This compound is part of a class of macrocyclic oligo-ethers related to ethylene oxide .
Métodos De Preparación
The synthesis of 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone typically involves the cyclization of linear oligo-ethers. One common method is the reaction of ethylene glycol derivatives under specific conditions to form the macrocyclic structure. Industrial production methods may involve the use of phase-transfer catalysts to enhance the efficiency of the cyclization process .
Análisis De Reacciones Químicas
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Aplicaciones Científicas De Investigación
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex macrocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying molecular recognition processes.
Industry: Used in the development of advanced materials with specific properties, such as selective ion transport
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone involves its ability to form stable complexes with other molecules. The multiple ether linkages and carbonyl groups allow it to interact with various molecular targets, facilitating processes like ion transport and molecular recognition .
Comparación Con Compuestos Similares
Similar compounds to 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane-2,6,14,18-tetrone include:
Dibenzo-24-crown-8: Another macrocyclic ether with similar ion transport properties.
18-Crown-6: A smaller macrocyclic ether used for similar applications but with different selectivity.
Cyclodextrins: Cyclic oligosaccharides with similar molecular recognition capabilities but different structural features.
This compound is unique due to its specific combination of ether linkages and carbonyl groups, which provide distinct chemical and physical properties .
Propiedades
Número CAS |
73621-70-2 |
|---|---|
Fórmula molecular |
C16H24O12 |
Peso molecular |
408.35 g/mol |
Nombre IUPAC |
1,4,7,10,13,16,19,22-octaoxacyclotetracosane-2,6,14,18-tetrone |
InChI |
InChI=1S/C16H24O12/c17-13-9-23-11-15(19)27-7-3-22-4-8-28-16(20)12-24-10-14(18)26-6-2-21-1-5-25-13/h1-12H2 |
Clave InChI |
JPSQCNSASKGKCZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)COCC(=O)OCCOCCOC(=O)COCC(=O)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




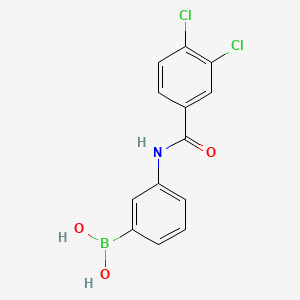
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

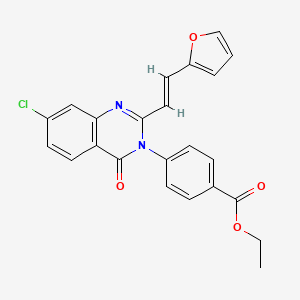
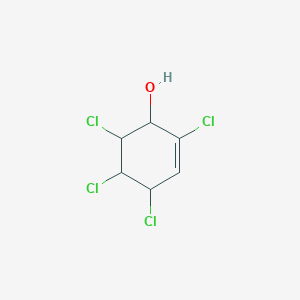
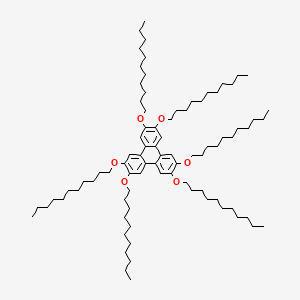
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
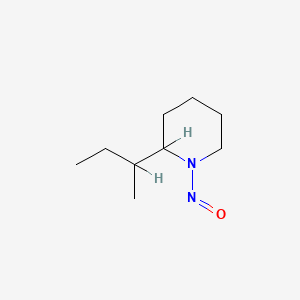
![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
